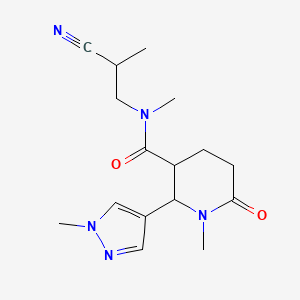![molecular formula C19H25N3O2 B7178416 (4,5-dimethyl-1H-pyrazol-3-yl)-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7178416.png)
(4,5-dimethyl-1H-pyrazol-3-yl)-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethyl-1H-pyrazol-3-yl)-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a piperidine ring, and a methoxyphenyl group, making it a subject of interest for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by further functionalization. The piperidine ring can be introduced through nucleophilic substitution reactions, and the methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base such as potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or piperidines.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities, such as antiviral, anti-inflammatory, and anticancer properties, make it a candidate for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the pyrazole ring. Similar compounds include other pyrazole derivatives and piperidine derivatives, which may have different biological activities and applications. Some examples of similar compounds are:
Pyrazole derivatives: Known for their diverse pharmacological effects.
Piperidine derivatives: Often used in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
(4,5-dimethyl-1H-pyrazol-3-yl)-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-14(2)20-21-18(13)19(23)22-10-8-15(9-11-22)12-16-6-4-5-7-17(16)24-3/h4-7,15H,8-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMJHYGANZFUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(4-Methylcyclohexyl)piperazine-1-carbonyl]thiophene-2-carboxamide](/img/structure/B7178333.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,3,3-trimethylbutanamide](/img/structure/B7178354.png)
![3-Cyclopropyl-1-[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7178355.png)
![[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B7178372.png)
![[4-(5-bromopyridin-2-yl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B7178381.png)



![1-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7178394.png)
![(3-chlorophenyl)-[4-(4,5-dimethyl-1H-pyrazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7178402.png)
![(4-Imidazol-1-ylpiperidin-1-yl)-[3-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7178408.png)
![1-[2-(3-Fluorophenyl)morpholin-4-yl]-2,3,3-trimethylbutan-1-one](/img/structure/B7178424.png)

![[3-(4-methylphenyl)-1H-pyrazol-5-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7178444.png)
